5-(Indolin-1-ylsulfonyl)thiazol-2-amine
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Overview
Description
5-(Indolin-1-ylsulfonyl)thiazol-2-amine is a compound that combines the structural features of indole and thiazole rings. Indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The combination of these two heterocyclic systems in a single molecule imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Indolin-1-ylsulfonyl)thiazol-2-amine typically involves the following steps:
Formation of Indole Derivative: The indole derivative can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thiazole Formation: The final step involves the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(Indolin-1-ylsulfonyl)thiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-(Indolin-1-ylsulfonyl)thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Indolin-1-ylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(Indolin-1-ylsulfonyl)oxazole-2-amine: Similar structure but with an oxazole ring instead of a thiazole ring.
5-(Indolin-1-ylsulfonyl)imidazole-2-amine: Contains an imidazole ring instead of a thiazole ring.
5-(Indolin-1-ylsulfonyl)pyrrole-2-amine: Features a pyrrole ring in place of the thiazole ring.
Uniqueness
5-(Indolin-1-ylsulfonyl)thiazol-2-amine is unique due to the presence of both indole and thiazole rings, which confer distinct chemical reactivity and biological activity. The thiazole ring, in particular, enhances its potential as a bioactive molecule with diverse applications in medicinal chemistry .
Properties
Molecular Formula |
C11H11N3O2S2 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11N3O2S2/c12-11-13-7-10(17-11)18(15,16)14-6-5-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2,(H2,12,13) |
InChI Key |
BHJZGHBTESXOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CN=C(S3)N |
Origin of Product |
United States |
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